
1-Ethenyl-4-hexylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) and a hexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-hexylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-hexylbenzene. This intermediate can then undergo a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and Heck reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-4-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) with appropriate catalysts.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-hexylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-hexylbenzene involves its interaction with various molecular targets and pathways The ethenyl group can participate in polymerization reactions, forming long-chain polymers
Comparación Con Compuestos Similares
1-Ethenyl-4-hexylbenzene can be compared with other similar compounds such as:
1-Ethynyl-4-hexylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Hexylbenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a hexyl group, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C14H20 |
|---|---|
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1-ethenyl-4-hexylbenzene |
InChI |
InChI=1S/C14H20/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3 |
Clave InChI |
LCNAQVGAHQVWIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
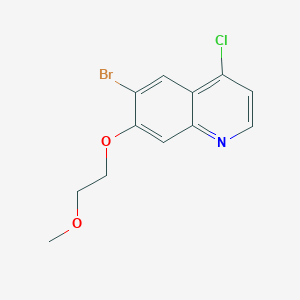
![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
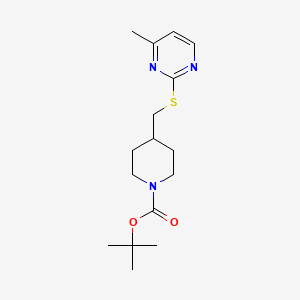
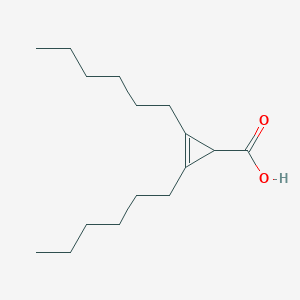
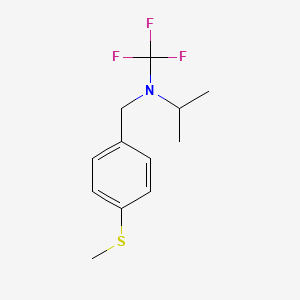
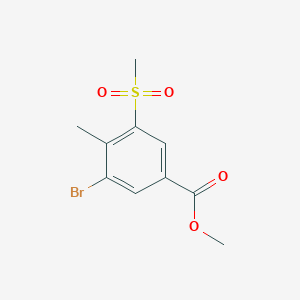
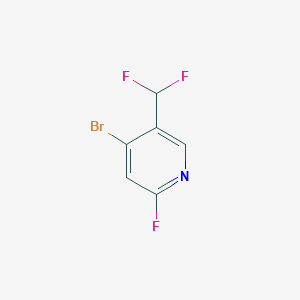

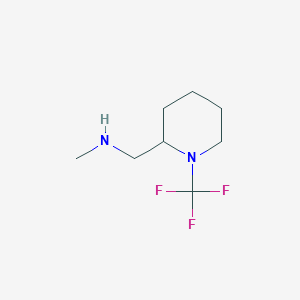
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
